molecular formula C8H7BrClNO B1407308 3-Bromo-5-chloro-N-methyl-benzamide CAS No. 1532970-00-5

3-Bromo-5-chloro-N-methyl-benzamide

Cat. No.: B1407308
CAS No.: 1532970-00-5
M. Wt: 248.5 g/mol
InChI Key: XARCLGSNPFJPPK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methyl-benzamide: is an organic compound with the molecular formula C8H7BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine at the third position, chlorine at the fifth position, and a methyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-methyl-benzamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-N-methyl-benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The exact mechanism of action of 3-Bromo-5-chloro-N-methyl-benzamide depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-2-methylbenzamide
  • 3-Bromo-5-chloro-N-methyl-2-nitrobenzamide
  • 3-Bromo-5-chloro-N-methyl-4-fluorobenzamide

Comparison: 3-Bromo-5-chloro-N-methyl-benzamide is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

3-bromo-5-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCLGSNPFJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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